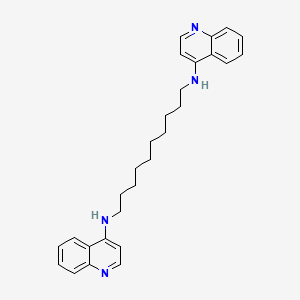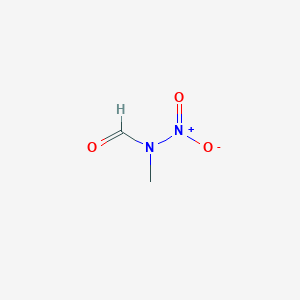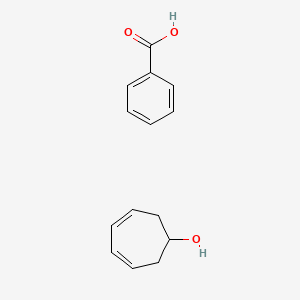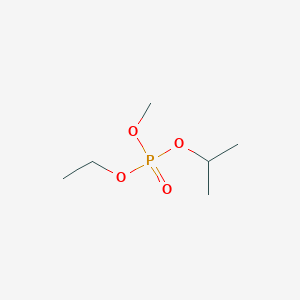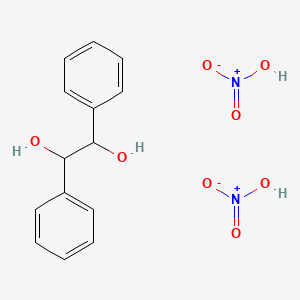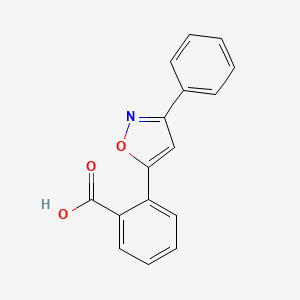
2-(3-phenyl-1,2-oxazol-5-yl)benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid is an organic compound with the molecular formula C16H11NO3 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a phenyl-oxazole group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the Erlenmeyer-Plochl reaction, which involves the condensation of an aldehyde with hippuric acid in the presence of acetic anhydride and an acetate catalyst . The reaction conditions usually require dry acetic anhydride and a controlled temperature to ensure the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl or oxazole rings.
科学研究应用
2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological macromolecules. The compound may also modulate specific signaling pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2-(5-phenyl-2-oxazolyl)benzoic acid: A closely related compound with similar structural features.
2-(1,3-oxazol-5-yl)benzoic acid: Another oxazole derivative with different substitution patterns.
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: A compound with an oxadiazole ring instead of an oxazole ring.
Uniqueness
2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
60510-53-4 |
|---|---|
分子式 |
C16H11NO3 |
分子量 |
265.26 g/mol |
IUPAC 名称 |
2-(3-phenyl-1,2-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C16H11NO3/c18-16(19)13-9-5-4-8-12(13)15-10-14(17-20-15)11-6-2-1-3-7-11/h1-10H,(H,18,19) |
InChI 键 |
SKWKXSFFAQMIAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



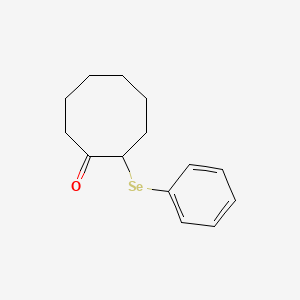
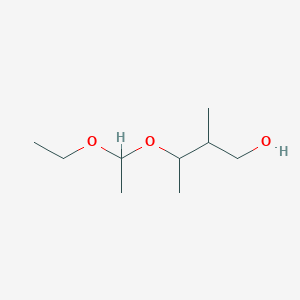
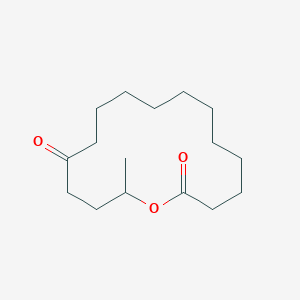

![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
